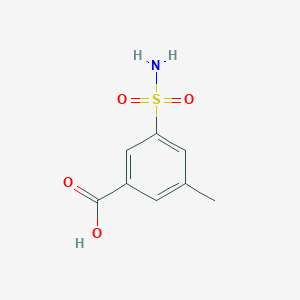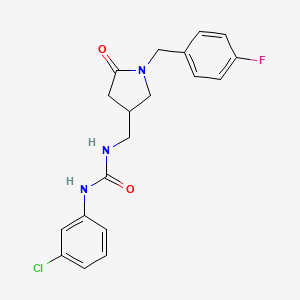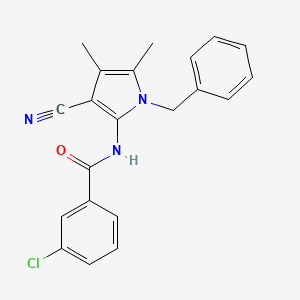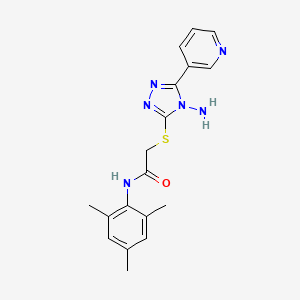
3-Methyl-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is also known as Mefenamic acid.
Synthesis Analysis
The synthesis of Mefenamic acid involves the reaction of 3,5-xylenol with sulfuric acid and nitric acid to form 3,5-dinitroxylene. This is then treated with hydrogen sulfide and ammonia to form 3-methyl-5-sulfamoylbenzoic acid.Molecular Structure Analysis
The molecular structure of 3-Methyl-5-sulfamoylbenzoic acid is represented by the SMILES stringCC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O. Chemical Reactions Analysis
As a nonsteroidal anti-inflammatory drug (NSAID), Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes which are responsible for the production of prostaglandins that cause pain and inflammation .Physical And Chemical Properties Analysis
3-Methyl-5-sulfamoylbenzoic acid has a predicted boiling point of 482.2±55.0 °C and a predicted density of 1.462±0.06 g/cm3 . The pKa value is predicted to be 3.74±0.10 .Wissenschaftliche Forschungsanwendungen
Environmental Fate of Related Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar compounds. Parabens, including methylparaben and propylparaben, are used as preservatives in various products and have been detected in aquatic environments, leading to concerns about their potential endocrine-disrupting effects. Studies have shown that while parabens are biodegradable, their widespread use and continuous introduction into the environment result in their ubiquitous presence in surface waters and sediments. The environmental behavior of 3-Methyl-5-sulfamoylbenzoic acid may share similarities with parabens, given their related chemical structures (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications of Related Compounds
The review of therapies for ulcerative colitis and the comparative tolerability of different treatments, including sulfasalazine, highlights the importance of understanding the adverse effects and tolerability of pharmaceutical compounds. Sulfasalazine is composed of 5-aminosalicylic acid and sulfapyridine, and its adverse effects are primarily attributed to the sulfapyridine component. This underscores the significance of investigating the safety profile and therapeutic potential of related compounds, including 3-Methyl-5-sulfamoylbenzoic acid, in pharmaceutical applications (Ardizzone & Porro, 2002).
Analytical and Biochemical Studies
The review of analytical methods for determining antioxidant activity discusses various assays for evaluating the antioxidant capacity of compounds, including those based on the transfer of hydrogen atoms and electrons. Such methods are crucial for assessing the biochemical properties and potential therapeutic applications of compounds like 3-Methyl-5-sulfamoylbenzoic acid (Munteanu & Apetrei, 2021).
Wirkmechanismus
Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .
Eigenschaften
IUPAC Name |
3-methyl-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCBESREFKAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-sulfamoylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)


![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2845597.png)


